molecular formula C22H24N2O6S2 B296820 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide

4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide

Cat. No. B296820
M. Wt: 476.6 g/mol
InChI Key: SXLHCXLXLKDCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is commonly referred to as E-3810 and is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2).

Scientific Research Applications

E-3810 has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have potent anti-angiogenic activity, which makes it a promising candidate for the treatment of cancer. E-3810 has also been studied for its potential applications in the treatment of diabetic retinopathy, macular degeneration, and other ocular diseases. Additionally, E-3810 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

Mechanism of Action

E-3810 is a potent inhibitor of 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide, which is a key receptor involved in angiogenesis. Angiogenesis is the process by which new blood vessels are formed, and it plays a critical role in the growth and spread of cancer. By inhibiting 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide, E-3810 can block angiogenesis and prevent the growth and spread of cancer cells. Additionally, E-3810 has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
E-3810 has been shown to have potent anti-angiogenic activity in various in vitro and in vivo models. In addition to its anti-angiogenic activity, E-3810 has also been shown to have anti-inflammatory properties. In animal studies, E-3810 has been shown to reduce inflammation and improve vascular function. E-3810 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of E-3810 is its potent anti-angiogenic activity, which makes it a promising candidate for the treatment of cancer and other angiogenesis-dependent diseases. Additionally, E-3810 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. However, there are also some limitations to using E-3810 in lab experiments. One limitation is that E-3810 is a highly potent inhibitor of 4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide, which may lead to off-target effects. Another limitation is that E-3810 may have limited efficacy in certain cancer types, as some tumors may be resistant to anti-angiogenic therapies.

Future Directions

There are several future directions for the study of E-3810. One area of research is to investigate the potential of E-3810 in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of research is to explore the potential of E-3810 in the treatment of other angiogenesis-dependent diseases, such as diabetic retinopathy or macular degeneration. Additionally, further studies are needed to better understand the mechanism of action of E-3810 and to identify any potential off-target effects. Overall, the study of E-3810 has the potential to lead to the development of novel therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of E-3810 involves the reaction of 4-ethoxy-N-(4-aminophenyl)benzenesulfonamide and 4-(2-methoxy-5-methylphenylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of E-3810. This synthesis method has been optimized to produce high yields of E-3810 with good purity.

properties

Molecular Formula

C22H24N2O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H24N2O6S2/c1-4-30-18-8-12-20(13-9-18)31(25,26)23-17-6-10-19(11-7-17)32(27,28)24-21-15-16(2)5-14-22(21)29-3/h5-15,23-24H,4H2,1-3H3

InChI Key

SXLHCXLXLKDCFY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)OC

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.